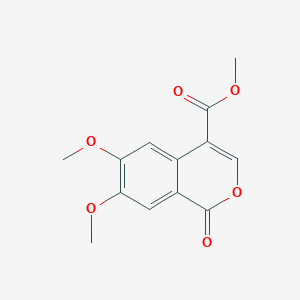![molecular formula C14H13F3O2 B8195123 Methyl 3-(4-(trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B8195123.png)
Methyl 3-(4-(trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-carboxylate
Overview
Description
Methyl 3-(4-(trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-carboxylate: is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure and high strain energy, which make them interesting candidates for various applications in drug discovery and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-(trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-carboxylate typically involves the formation of the bicyclo[1.1.1]pentane core through carbene insertion into the central bond of a bicyclo[1.1.0]butane or via radical or nucleophilic addition across a [1.1.1]propellane . The key steps include:
Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through carbene insertion or radical/nucleophilic addition.
Introduction of the Trifluoromethyl Group: This step involves the use of trifluoromethylating agents under specific conditions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and safety. This may include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-(trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 3-(4-(trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 3-(4-(trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially leading to inhibition or activation of these targets. The bicyclo[1.1.1]pentane core provides a rigid and three-dimensional structure that can improve the compound’s selectivity and potency .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane-1-carboxylic acid: A similar compound with a carboxylic acid group instead of a methyl ester.
3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.1]pentane: A derivative without the carboxylate group.
Uniqueness
Methyl 3-(4-(trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-carboxylate is unique due to the presence of both the trifluoromethyl group and the bicyclo[1.1.1]pentane core.
Properties
IUPAC Name |
methyl 3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3O2/c1-19-11(18)13-6-12(7-13,8-13)9-2-4-10(5-3-9)14(15,16)17/h2-5H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHFNAYZZNWMGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4AS,7aR)-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate hydrochloride](/img/structure/B8195040.png)
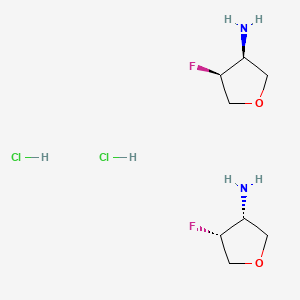
![(1S,5S)-ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B8195050.png)
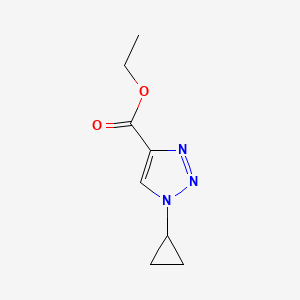
![5-hydroxy-7-methyl-3H-[1,3]thiazolo[4,5-b]pyridin-2-one](/img/structure/B8195061.png)
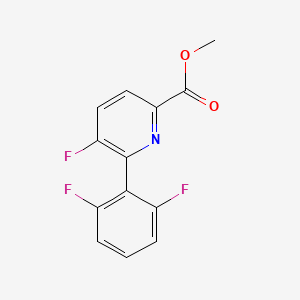
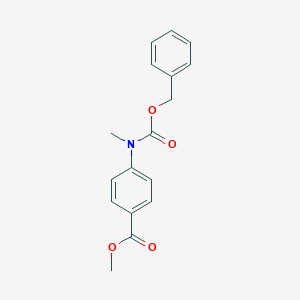
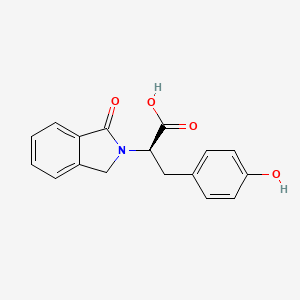
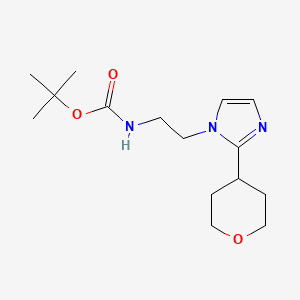
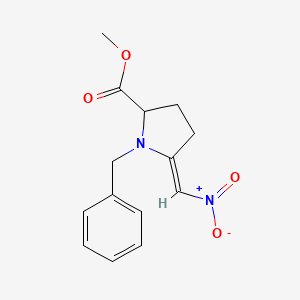
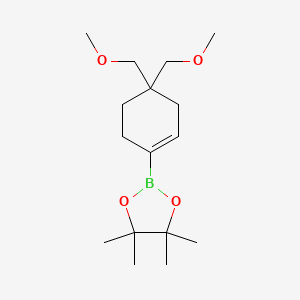
![(S)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile](/img/structure/B8195110.png)

